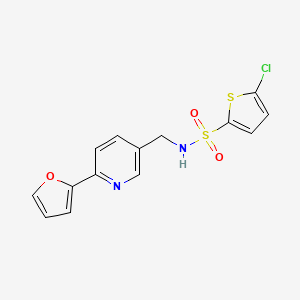

5-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S2/c15-13-5-6-14(21-13)22(18,19)17-9-10-3-4-11(16-8-10)12-2-1-7-20-12/h1-8,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNVFOKDILQCRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Pyridine Intermediate: Starting with a furan derivative, a pyridine ring is constructed through a series of reactions such as cyclization and functional group transformations.

Sulfonamide Formation: The thiophene-2-sulfonamide moiety is introduced via sulfonation of thiophene followed by amide formation.

Final Coupling: The pyridine intermediate is coupled with the sulfonamide derivative under conditions that facilitate the formation of the desired product, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially leading to the formation of epoxides or sulfoxides.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

Reduction: Catalytic hydrogenation or reagents like sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

Oxidation: Epoxides or sulfoxides.

Reduction: Amines.

Substitution: Azides or thiols.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antitumor Activities

The sulfonamide functional group in 5-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is known for its broad spectrum of pharmacological effects, particularly antibacterial and antitumor activities. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including human colon carcinoma and hepatocellular carcinoma .

Mechanisms of Action

The presence of furan and pyridine moieties enhances the compound's biological profile, potentially contributing to its mechanisms of action. These heterocyclic components may facilitate interactions with biological targets, leading to effective inhibition of tumor growth and bacterial proliferation.

Case Studies

- Cytotoxicity Evaluation : A study investigated the cytotoxic effects of various sulfonamide derivatives, including those similar to this compound). The results demonstrated that these compounds exhibited notable activity against cancer cell lines, suggesting their potential as therapeutic agents .

- Antiviral Properties : Another research initiative focused on the antiviral potential of N-Heterocycles, including derivatives of thiophene and pyridine. These studies revealed promising results against viral infections, indicating that modifications to the compound could enhance its efficacy as an antiviral agent .

Agricultural Applications

Pest Control

This compound may also find applications in agriculture as a pesticide or herbicide. Compounds with similar structures have been reported to exhibit activity against agricultural pests, offering a potential avenue for developing new pest control agents .

Case Studies

- Pesticidal Activity : Research on related compounds has shown effectiveness in controlling various agricultural pests. The structural characteristics of this compound may be optimized for enhanced activity against specific pest species .

Materials Science

Polymer Modification

The incorporation of sulfonamide derivatives into polymer matrices can enhance their properties, such as antimicrobial activity and thermal stability. The modification of materials with this compound could lead to the development of advanced materials with specialized functionalities.

Case Studies

- Eco-Friendly Materials : Research has demonstrated that sulfonamide modifications can improve the antimicrobial properties of biodegradable polymers like chitosan. This application highlights the potential for developing eco-friendly materials that maintain functionality while reducing environmental impact .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often utilizing organic solvents such as dimethylformamide or dichloromethane. Catalysts like triethylamine are commonly employed to facilitate nucleophilic substitutions during synthesis.

Mechanism of Action

The mechanism by which 5-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, the sulfonamide group might mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its reaction. The furan and pyridine rings could interact with other parts of the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Chemistry

Sulfonamides are a well-studied class of compounds with applications ranging from antimicrobial agents to enzyme inhibitors. Below is a comparative analysis of the target compound with three structural analogues:

Key Observations:

- This may enhance binding specificity in biological targets.

- Chlorine Position : The 5-chloro substitution on thiophene (vs. 4-chloro in the analogue) likely alters electronic distribution, affecting reactivity and intermolecular interactions.

- Comparison with Phthalimides : Unlike 3-chloro-N-phenyl-phthalimide (), which is a polyimide precursor, the target sulfonamide lacks an anhydride-forming capacity but shares the chlorine atom’s role in modulating electron-withdrawing effects .

Biological Activity

5-Chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H12ClN3O2S |

| Molecular Weight | 319.78 g/mol |

| CAS Number | 2034344-42-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways, particularly those related to bacterial cell wall synthesis, which is critical for its potential antibacterial properties.

- Receptor Modulation : It may also interact with receptors involved in inflammatory responses, suggesting potential applications in anti-inflammatory therapies.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives possess activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully characterized, but its structural similarities suggest promising antibacterial effects.

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiophene derivatives. For example, compounds featuring thiophene moieties have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The IC50 values for these compounds often range from micromolar to nanomolar concentrations, indicating potent activity.

Case Studies and Research Findings

- Antibacterial Studies : A study investigating the antibacterial properties of thiophene derivatives found that compounds with similar sulfonamide groups exhibited minimum inhibitory concentrations (MICs) as low as 1.6 µM against resistant strains of E. coli .

- Cytotoxicity Assays : In vitro assays demonstrated that related compounds caused significant apoptosis in cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 5 µM to 15 µM .

- Structure-Activity Relationship (SAR) : Research into the SAR of thiophene derivatives indicated that modifications to the furan and pyridine rings could enhance biological activity, suggesting that further optimization of this compound could yield even more potent derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide, and what key reaction conditions should be optimized?

- Methodology :

- Nucleophilic substitution : React 5-chlorothiophene-2-sulfonyl chloride with (6-(furan-2-yl)pyridin-3-yl)methanamine in anhydrous THF under nitrogen, using triethylamine (EtN) as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the pure sulfonamide .

- Key optimizations : Reaction time (monitor via TLC), stoichiometry of amine to sulfonyl chloride (1:1.1), and temperature (room temperature to 60°C to balance reactivity vs. side reactions) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly in confirming the sulfonamide linkage and furan-pyridine substituents?

- Methodology :

- H/C NMR : Identify characteristic peaks:

- Thiophene protons (δ 6.8–7.2 ppm), sulfonamide NH (δ ~10–12 ppm, broad), and furan protons (δ 6.3–7.4 ppm) .

- Pyridine methylene bridge (CH, δ ~4.5–5.0 ppm) .

- HRMS : Confirm molecular ion ([M+H]) with <2 ppm error .

- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects at the sulfonamide linkage .

Advanced Research Questions

Q. How can conflicting NMR data between theoretical predictions and experimental results for the thiophene-sulfonamide moiety be resolved?

- Methodology :

- Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set) and compare with experimental data. Discrepancies may arise from solvent effects or intermolecular interactions in the solid state .

- Variable-temperature NMR : Probe dynamic effects (e.g., rotational barriers in the sulfonamide group) that cause peak broadening or splitting .

Q. What experimental design strategies are recommended for optimizing the coupling efficiency between the furan-pyridine moiety and the thiophene-sulfonamide core in flow chemistry systems?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., residence time, temperature, catalyst loading) in a continuous-flow reactor. Use Pd-PEPPSI-SIPr as a catalyst for cross-coupling reactions, as demonstrated in analogous thiophene systems .

- In-line analytics : Integrate UV-Vis or IR spectroscopy for real-time monitoring of intermediate formation .

Q. How do steric and electronic effects of the furan-2-yl substituent influence the reactivity of the pyridinylmethyl group in nucleophilic substitution reactions during derivatization?

- Methodology :

- Kinetic studies : Compare reaction rates of the title compound with analogs lacking the furan group. The electron-donating furan may enhance pyridine’s nucleophilicity, while steric bulk at the 6-position could hinder access to the methylene bridge .

- Hammett analysis : Quantify electronic effects by synthesizing derivatives with substituents of varying σ values on the furan ring .

Q. What crystallization techniques are most suitable for obtaining high-quality single crystals of this compound given its amphiphilic nature?

- Methodology :

- Mixed-solvent vapor diffusion : Use a 1:1 mixture of DCM (nonpolar) and methanol (polar) to slowly concentrate the solution, promoting ordered crystal packing .

- Seeding : Introduce microcrystals from prior batches to overcome kinetic barriers to nucleation. Confirm crystal quality via PXRD to detect polymorphic variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.